Amiselimod

Description

Overview of Sphingosine-1-Phosphate (S1P) Receptor Modulators in Immunomodulation Research

Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that acts as a crucial extracellular and intracellular messenger, regulating a wide array of biological activities, many of which are mediated by its binding to five specific G protein-coupled receptors (S1PR1-S1PR5) mednexus.orgfrontiersin.org. These receptors are involved in diverse physiological processes, including cell differentiation, proliferation, survival, endothelial barrier permeability, and particularly, immune cell trafficking mednexus.orgmdpi.com.

S1P receptor modulators constitute a class of drugs that interact with these S1P receptors. Their immunomodulatory effect primarily stems from their ability to alter lymphocyte trafficking wikipedia.orgnih.gov. Specifically, S1P1 receptor modulators bind to S1P1 receptors in lymph nodes, preventing certain lymphoid immune cells from exiting into the bloodstream and reaching inflammatory sites, such as the central nervous system (CNS) in conditions like multiple sclerosis plos.orgwikipedia.org. This action results in a reduction of circulating peripheral lymphocytes, a phenomenon known as lymphopenia, which is key to their therapeutic effect in autoimmune diseases oup.comwikipedia.orgnih.gov.

Fingolimod (B1672674) (FTY720) was the pioneering compound in this class, approved as the first oral disease-modifying therapy for relapsing multiple sclerosis (MS) wikipedia.orgnih.gov. While effective, fingolimod is a non-selective S1P modulator, binding to S1PR1, S1PR3, S1PR4, and S1PR5 mdpi.comjwatch.org. The discovery of fingolimod's mechanism, involving its phosphorylation by kinases to become an active drug that binds to S1P receptors and causes their internalization and degradation, significantly accelerated drug discovery in this area wikipedia.orgnih.govmdpi.com.

Rationale for the Development of Amiselimod as a Second-Generation S1P Receptor Modulator

The development of second-generation S1P receptor modulators like this compound was driven by the aim to enhance the therapeutic benefits while mitigating some of the limitations observed with first-generation compounds, particularly the cardiac effects associated with non-selective S1P receptor modulation nih.govmdpi.comnih.gov. Fingolimod, for instance, has been associated with transient and dose-dependent decreases in heart rate (bradycardia) and atrioventricular block, largely attributed to its agonist activity at the S1P3 receptor subtype mdpi.comnih.gov.

This compound was specifically designed to address these concerns. Its active metabolite, this compound phosphate (B84403) (this compound-P), demonstrates potent selectivity for S1P1 receptors and high selectivity for S1P5 receptors nih.govnih.govresearchgate.net. Crucially, it exhibits minimal agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors nih.govnih.govresearchgate.net. This improved receptor selectivity is hypothesized to contribute to its more favorable cardiac profile mdpi.comnih.gov. Preclinical studies have shown that this compound-P leads to approximately five-fold weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in human atrial myocytes compared to fingolimod-P nih.govnih.govresearchgate.net. Furthermore, studies in rats indicated that the concentration of this compound-P in heart tissue was lower than that of fingolimod-P after oral administration, potentially contributing to its minimal cardiac effects nih.govnih.govresearchgate.net. A telemetry study in monkeys also confirmed that this compound did not affect heart rate or ECG parameters nih.govnih.govresearchgate.net.

This targeted selectivity and reduced cardiac impact represent the core rationale behind this compound's development as a refined S1P receptor modulator, aiming for a better benefit-risk profile mdpi.com.

Historical Context of this compound Research and Development Milestones

This compound, initially identified as MT-1303, was developed by Mitsubishi Tanabe Pharma Corporation ncats.ionih.govspringer.com. Its research and development journey has involved several key milestones:

Preclinical and Phase I Studies : Early studies focused on characterizing this compound's pharmacological profile, particularly its cardiac effects, and its impact on peripheral blood lymphocyte counts nih.govnih.gov. These studies confirmed its potent selectivity for S1P1 and S1P5 receptors and its minimal cardiac effects in preclinical models and healthy human subjects nih.govnih.govresearchgate.net. Peripheral blood lymphocyte counts were observed to gradually reduce over a 21-day dosing period in healthy human subjects, with no clinically significant bradycardia nih.govresearchgate.net.

Phase II Studies in Multiple Sclerosis (MS) : this compound was investigated for various immune-mediated diseases, including multiple sclerosis. A randomized, double-blind, placebo-controlled, 24-week, multicenter dose-finding Phase II study in 415 participants with relapsing MS demonstrated significant efficacy. New gadolinium-enhancing (GdE) lesions were reduced by 61% in the 0.2 mg group and 77% in the 0.4 mg group compared to placebo jwatch.org. At 24 weeks, 85% of patients in the 0.2 mg group and 91% in the 0.4 mg group were free of GdE lesions jwatch.org. Annualized relapse rates were also reduced jwatch.org.

Multiple Sclerosis Phase II Study Findings jwatch.org :

| Endpoint | Placebo (n=104) | This compound 0.2 mg (n=103) | This compound 0.4 mg (n=104) |

| Reduction in New GdE Lesions | - | 61% | 77% |

| Patients Free of GdE Lesions (at 24 wks) | - | 85% | 91% |

| Annualized Relapse Rate (at 24 wks) | 0.44 | - | 0.10 |

Development in Inflammatory Bowel Disease (IBD) : this compound has also been investigated for inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD) bauschhealth.complos.orgmdpi.comoup.com. Preclinical studies in mice with chronic colitis demonstrated that this compound inhibited the development of colitis by acting as a functional antagonist of the S1P1 receptor on lymphocytes, regulating lymphocyte trafficking, and inhibiting the infiltration of colitogenic Th1 and Th17 cells into the colon plos.org.

Recent Phase II Study in Ulcerative Colitis : In December 2023, Bausch Health announced positive topline results from a global Phase 2 study evaluating this compound for the treatment of active ulcerative colitis bauschhealth.combauschhealth.com. This 12-week, double-blind, placebo-controlled, randomized, dose-ranging study involved 320 patients with mildly-to-moderately active UC bauschhealth.com. This compound met the primary and key secondary endpoints, including clinical and endoscopic measures bauschhealth.com.

Ulcerative Colitis Phase II Study Topline Results (Day 85) bauschhealth.com :

| Endpoint | Placebo (n=?) | This compound (Pooled Doses) (n=?) | p-value |

| Mean Change in Modified Mayo Score | -1.6 | -2.3 | 0.002 |

| Clinical Remission | 17.8% | 32.4% | 0.007 |

| Endoscopic Improvement (Mayo Endoscopy Subscore ≤ 1) | 23.4% | 42.7% | <0.001 |

Company Involvement : Initially developed by Mitsubishi Tanabe Pharma Corporation, this compound was licensed to Biogen in September 2015 springer.combiospace.com. However, Biogen later discontinued (B1498344) its development in October 2016 biospace.com. Subsequently, Bausch Health (and its gastroenterology business, Salix Pharmaceuticals) has taken over the development for certain indications, with ongoing Phase 2 studies for ulcerative colitis bauschhealth.combauschhealth.comspringer.compatsnap.com. While development for ulcerative colitis continues, this compound has been discontinued for other indications such as autoimmune disorders, Crohn's disease, inflammation, MS, non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, plaque psoriasis, and systemic lupus erythematosus in various regions springer.com.

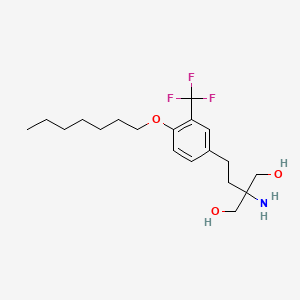

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCPIJKPAKAIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141402 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942399-20-4 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiselimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiselimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMISELIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Amiselimod

Amiselimod as a Prodrug and its Active Metabolite, this compound Phosphate (B84403) (this compound-P)

This compound (also known as MT-1303) functions as a prodrug, meaning it is administered in an inactive form and subsequently converted into its pharmacologically active metabolite within the body nih.govresearchgate.netguidetoimmunopharmacology.orgaxonmedchem.comguidetomalariapharmacology.orgplos.org. This conversion primarily occurs through phosphorylation by sphingosine (B13886) kinases (SPHKs), predominantly SPHK-2, yielding (S)-Amiselimod Phosphate (this compound-P) nih.govresearchgate.netresearchgate.net. It is this compound-P that exerts the therapeutic effects by interacting with S1P receptors guidetomalariapharmacology.orgguidetopharmacology.org. The design of this compound as a prodrug, with a slower conversion rate to its active metabolite compared to fingolimod (B1672674), is thought to contribute to its more favorable cardiac safety profile nih.govresearchgate.net.

Receptor Selectivity and Binding Affinity Profiles

The therapeutic action of this compound-P is mediated by its selective agonistic activity at specific S1P receptor subtypes.

This compound-P demonstrates a highly selective binding and agonistic profile for human S1P receptors. It exhibits potent selectivity for the S1P1 receptor (EC50 75 pM) and high selectivity for the S1P5 receptor nih.govaxonmedchem.comresearchgate.netnih.govabmole.commedchemexpress.com. In contrast, this compound-P shows minimal agonist activity for the S1P4 receptor and no distinct agonist activity for S1P2 or S1P3 receptors nih.govaxonmedchem.comresearchgate.netnih.govabmole.commedchemexpress.com. This selective profile, particularly the lack of significant S1P3 receptor agonism, is a key characteristic distinguishing this compound-P from some other S1P receptor modulators nih.govsgul.ac.uk.

The following table summarizes the selectivity profile of this compound-P:

| S1P Receptor Subtype | Agonist Activity of this compound-P | EC50 (S1P1) |

| S1P1 | Potent selectivity | 75 pM medchemexpress.com |

| S1P5 | High selectivity | |

| S1P4 | Minimal agonist activity | |

| S1P2 | No distinct agonist activity | |

| S1P3 | No distinct agonist activity |

A notable aspect of this compound-P's pharmacology is its attenuated effect on G protein-coupled inwardly rectifying potassium (GIRK) channels. Studies have shown that this compound-P leads to approximately five-fold weaker GIRK channel activation in human atrial myocytes compared to fingolimod-P nih.govaxonmedchem.comresearchgate.netnih.govabmole.commedchemexpress.comtjn.org.tr. This differential activation is believed to be a contributing factor to this compound's minimal cardiac effects, such as bradycardia, observed in clinical studies nih.govresearchgate.netabmole.comsgul.ac.uknih.gov.

Downstream Signaling Pathways Elicited by this compound-P

Upon binding to and activating S1P1 receptors, this compound-P initiates downstream signaling pathways that ultimately lead to receptor internalization plos.orgmdpi.combiorxiv.org. This S1P1 receptor internalization in lymphocytes is a crucial event, as it renders the lymphocytes unresponsive to the endogenous S1P gradient that normally facilitates their egress from lymphoid organs plos.orgmdpi.com. While S1P1 receptor agonism typically promotes lymphocyte egress, the sustained activation by S1P receptor modulators like this compound-P paradoxically leads to a functional antagonism of the receptor due to its internalization and subsequent degradation mdpi.combiorxiv.org. This mechanism results in a reduction of circulating lymphocytes.

Mechanisms of Lymphocyte Sequestration and Trafficking Modulation

The primary immunomodulatory effect of this compound-P stems from its ability to modulate lymphocyte trafficking.

This compound-P acts as a functional antagonist at the S1P1 receptor expressed on lymphocytes nih.govplos.org. By engaging S1P1 receptors, this compound-P induces their internalization and functional desensitization plos.orgmedchemexpress.commdpi.combiorxiv.org. This prevents lymphocytes, particularly T and B cells, from exiting secondary lymphoid organs such as lymph nodes and the spleen, where S1P gradients are essential for their egress into the peripheral circulation nih.govplos.orgguidetopharmacology.orgtjn.org.trmdpi.combiorxiv.org. The resulting sequestration of lymphocytes within lymphoid tissues leads to a dose-dependent reduction in peripheral blood lymphocyte counts nih.govtjn.org.tr. This reduction in circulating lymphocytes, including autoreactive T cells, is the basis for this compound's immunomodulatory effects in autoimmune diseases nih.govplos.orgmedchemexpress.com. In healthy human subjects, a dose-dependent reduction in lymphocyte counts was observed, with values appearing to stabilize around day 14, leading to approximately 60-66% reduction at higher doses by day 21 nih.gov.

Impact on Circulating Peripheral Lymphocyte Counts

This compound consistently demonstrates a dose-dependent reduction in circulating peripheral lymphocyte counts in human subjects. wikipedia.orgmims.commdpi.comfishersci.ca This reduction is typically gradual, with lymphocyte counts appearing to stabilize and reach a plateau after approximately 14 to 21 days of dosing. wikipedia.orgmims.commdpi.com

Detailed research findings from various studies highlight the extent of this pharmacological effect:

In studies involving healthy human subjects, trough lymphocyte counts on Day 21 were observed to decrease by approximately 66% with a 0.5 mg dose of this compound and by 60% with a 0.75 mg dose. mims.com

Another study in healthy volunteers reported a decrease in the mean absolute lymphocyte count from a predose baseline of 1.681 x 10^3 cells/µL to a nadir of 0.424 x 10^3 cells/µL on Day 27. idrblab.net

During a Phase II clinical trial for Crohn's disease, mean lymphocyte counts in patients receiving this compound showed a significant reduction, reaching 47.7% of baseline by Week 4, after which the counts plateaued. biosensis.com This observed lymphocyte reduction in Crohn's disease patients was noted to be less pronounced compared to what was anticipated from Phase I studies and data for other indications. biosensis.com

In a two-year Phase II extension study for relapsing multiple sclerosis, a decrease in lymphocyte count was a commonly reported pharmacodynamic effect. The incidence of this effect was more frequent in the 0.4 mg this compound treatment group (26.1%) compared to the 0.2 mg group (17.8%). guidetomalariapharmacology.org In this study, some patients (3.3% in the 0.2 mg group and 4.3% in the 0.4 mg group) discontinued (B1498344) treatment due to low lymphocyte counts, though none of these instances were associated with clinical signs of infection. guidetomalariapharmacology.org

For comparative context, a 0.5 mg dose of fingolimod, another S1P receptor modulator used clinically for relapsing-remitting multiple sclerosis, has been reported to decrease lymphocyte counts by 73% below baseline. mims.com Other S1P receptor modulators, such as siponimod (B560413) (at 2 mg), have shown approximately a 70% decrease in lymphocyte counts, and ozanimod (B609803) (at 1 mg) demonstrated a 65% decrease from baseline in healthy volunteers. mims.com

The following table summarizes key data regarding the impact of this compound on peripheral lymphocyte counts:

| Compound | Dose (mg) | Study Population | Time Point | Lymphocyte Reduction from Baseline (%) | Citation |

| This compound | 0.5 | Healthy Subjects | Day 21 | ~66 | mims.com |

| This compound | 0.75 | Healthy Subjects | Day 21 | ~60 | mims.com |

| This compound | Not specified (mean) | Healthy Volunteers | Day 27 (nadir) | From 1.681 to 0.424 thou/uL (approx. 75% reduction) | idrblab.net |

| This compound | 0.4 | Crohn's Disease Patients | Week 4 | 47.7 | biosensis.com |

| Fingolimod | 0.5 | Not specified (clinical) | Not specified | 73 | mims.com |

| Siponimod | 2 | Not specified | Not specified | 70 | mims.com |

| Ozanimod | 1 | Healthy Volunteers | Not specified | 65 | mims.com |

Preclinical Research and Disease Models

In Vitro Pharmacological Characterization

The active metabolite of amiselimod, MT-1303-P, demonstrates potent and selective agonist activity at the human S1P1 receptor. nih.govnih.gov In assays measuring the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) production, MT-1303-P exhibited a strong, concentration-dependent agonistic effect on the S1P1 receptor. nih.gov Its potency has been compared with other S1P1 receptor modulators, showing a significantly lower half-maximal effective concentration (EC50) value, indicating higher potency. nih.govnih.gov

Specifically, the EC50 value of MT-1303-P for the human S1P1 receptor was determined to be 0.013 nM. nih.gov This was found to be more potent than siponimod (B560413) (EC50 of 0.078 nM), ozanimod (B609803) (EC50 of 0.33 nM), and etrasimod (B607385) (EC50 of 0.57 nM) in the same assay. nih.gov

Further studies using an intracellular Ca2+ mobilization assay confirmed the selectivity of this compound-P. It showed potent agonist activity at S1P1 receptors with an EC50 of 75 pmol·L−1 and was also active at S1P4 and S1P5 receptors, though with less potency. nih.govfrontiersin.org Notably, it displayed no distinct agonist activity at S1P2 or S1P3 receptors, highlighting its selectivity. nih.gov

| Compound | EC50 (nM) |

|---|---|

| MT-1303-P | 0.013 |

| Siponimod | 0.078 |

| Ozanimod | 0.33 |

| Etrasimod | 0.57 |

As an S1P1 receptor modulator, this compound's mechanism involves inducing receptor internalization in lymphocytes. nih.gov This action inhibits the egress of lymphocytes from secondary lymphoid organs by reducing their responsiveness to the endogenous S1P gradient, which is crucial for lymphocyte trafficking. nih.govnih.gov Consequently, this leads to a marked reduction in the infiltration of T cells into inflamed tissues. nih.gov

In vivo studies in mice demonstrated that oral administration of this compound almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes. nih.govresearchgate.net This functional antagonism of the S1P1 receptor corresponded with a significant decrease in the CD4+ T cell count in peripheral blood. nih.govresearchgate.net

Investigations into the downstream signaling pathways have suggested that the cardiac effects of S1P receptor modulators may be linked to the activation of G-protein-activated inwardly rectifying potassium (GIRK) channels in atrial myocytes. nih.gov In this regard, this compound-P was found to have an approximately five-fold weaker potential for GIRK activation compared to fingolimod-P, another S1P receptor modulator. nih.gov

Efficacy Studies in Autoimmune Disease Animal Models

The therapeutic potential of this compound for Inflammatory Bowel Disease (IBD) was evaluated in an immunodeficient SCID mouse model of chronic colitis. nih.govnih.govresearchgate.net This model is induced by the adoptive transfer of CD4+CD45RBhigh T cells from healthy BALB/c mice, which leads to the development of progressive weight loss and colitis. nih.govplos.org

In these studies, oral administration of this compound inhibited the development of chronic colitis. nih.govnih.govresearchgate.net Vehicle-treated mice exhibited progressive weight loss starting approximately two weeks after the T cell transfer, whereas mice treated with this compound showed a significant attenuation of this effect. nih.govplos.org

Furthermore, this compound administration significantly reduced the infiltration of pathogenic Th1 and Th17 cells into the lamina propria of the colon in the colitis model. nih.govnih.govplos.org Both IFN-γ-producing Th1 cells and IL-17-producing Th17 cells are known to play crucial roles in the pathogenesis of IBD. plos.org The reduction in the infiltration of these colitogenic T cells is considered a key mechanism for the inhibitory effect of this compound on chronic colitis. nih.govplos.org

The efficacy of this compound in the CD4+CD45RBhigh T cell transfer model of chronic colitis was directly compared to that of an anti-mouse Tumor Necrosis Factor-alpha (anti-mTNF-α) monoclonal antibody, an established biologic therapy for IBD. nih.govresearchgate.net

Murine Models of Systemic Lupus Erythematosus (SLE)

This compound, a novel, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator, has demonstrated significant efficacy in inhibiting the progression of lupus nephritis in established murine models of systemic lupus erythematosus. nih.govnih.gov Studies conducted in both MRL/lpr and NZBWF1 mice, two well-recognized models that spontaneously develop SLE-like disease including severe lupus nephritis, have shown that this compound potently suppresses kidney damage. nih.govresearchgate.net

In both prophylactic and therapeutic administration protocols, this compound showed marked effects. nih.gov When administered before the onset of disease, it effectively inhibited the development of lupus nephritis. nih.govresearchgate.net Furthermore, when given to MRL/lpr mice after the disease had already manifested, this compound improved the symptoms of lupus nephritis, demonstrating its therapeutic potential. nih.govnih.gov The efficacy of this compound in these models was found to be more potent or comparable to that of FK506, an established treatment for lupus nephritis. nih.govresearchgate.net

Histological analysis of the kidneys from this compound-treated mice revealed a significant reduction in immune cell infiltration and structural damage. nih.gov Specifically, treatment with this compound inhibited the infiltration of T cells into the kidneys, a key driver of inflammation and tissue damage in lupus nephritis. nih.govresearchgate.net This was accompanied by a reduction in mesangial expansion and glomerular sclerosis. nih.gov

The mechanism behind these therapeutic effects involves the modulation of lymphocyte trafficking. This compound treatment led to a marked reduction of T cells and B cells in the peripheral blood. nih.govresearchgate.net It also significantly inhibited the increase in plasma cell numbers in the spleen and T cells in the kidneys. nih.gov By sequestering lymphocytes in secondary lymphoid tissues, this compound is thought to inhibit the infiltration of autoreactive T cells into the kidneys and reduce the interaction between autoreactive T and B cells, which is crucial for the production of autoantibodies. nih.gov In MRL/lpr mice, this compound administration also suppressed the elevation of serum anti-dsDNA antibody levels. nih.govresearchgate.net

Table 1: Summary of this compound's Effects in Murine Models of Lupus Nephritis

| Model | Key Findings | Reference |

|---|---|---|

| MRL/lpr Mice | Inhibited development of lupus nephritis (prophylactic). | nih.govresearchgate.net |

| Improved symptoms of established lupus nephritis (therapeutic). | nih.govnih.gov | |

| Suppressed elevations in serum anti-dsDNA antibody levels. | nih.govresearchgate.net | |

| Inhibited T cell infiltration, mesangial expansion, and glomerular sclerosis. | nih.gov | |

| NZBWF1 Mice | Inhibited development of lupus nephritis (prophylactic). | nih.govresearchgate.net |

| Reduced T cell infiltration into the kidneys. | nih.gov |

Preclinical Safety Assessments

Cardiovascular System Assessments in Animal Models (e.g., Monkeys, Rats)

Preclinical studies have indicated that this compound possesses a more favorable cardiac safety profile compared to other S1P1 receptor modulators like fingolimod (B1672674). nih.govnih.gov This improved profile is a key feature designed to reduce the risk of bradycardia often associated with this class of compounds. nih.govnih.gov

Cardiovascular telemetry studies in monkeys confirmed the minimal cardiac effects of this compound. nih.govnih.gov In these assessments, this compound did not affect heart rate or electrocardiogram (ECG) parameters. nih.govnih.gov This is in contrast to first-generation S1P receptor modulators, which can cause a transient, clinically significant reduction in heart rate upon treatment initiation. nih.govnih.gov

The improved cardiac safety is attributed to the specific pharmacologic properties of this compound's active metabolite, this compound phosphate (B84403) (this compound-P). nih.gov It exhibits approximately five-fold weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in human atrial myocytes compared to fingolimod's active metabolite. nih.govnih.gov The activation of these channels is a primary mechanism behind the bradycardia induced by S1P receptor modulators. nih.gov

Table 2: Preclinical Cardiovascular Safety Findings for this compound

| Animal Model | Assessment Method | Key Findings | Reference |

|---|---|---|---|

| Monkeys | Cardiovascular Telemetry | No effect on heart rate. | nih.govnih.gov |

| No effect on ECG parameters. | nih.govnih.gov |

Tissue Distribution Studies in Animal Models (e.g., Rat heart tissue)

The distribution of this compound and its active metabolite, this compound-P, to cardiac tissue has been investigated in animal models to understand its favorable cardiovascular safety profile. nih.govnih.gov Studies in rats have shown that after oral administration, the concentration of this compound-P in heart tissue is lower than that of fingolimod's active metabolite, fingolimod-P. nih.govnih.gov

This lower distribution to the heart is considered a contributing factor to the minimal cardiac effects observed with this compound. nih.gov The reduced concentration of the active agonist at the S1P1 receptors on cardiac myocytes likely leads to a less pronounced activation of downstream signaling pathways, such as the GIRK channels, which are responsible for heart rate modulation. nih.govnih.gov The precise mechanism for this differential distribution may be related to differences in local conversion rates to the active phosphorylated form within the heart tissue or other tissue-specific pharmacokinetic properties. nih.gov

Table 3: Comparative Concentration in Rat Heart Tissue

| Compound (Active Metabolite) | Relative Concentration in Rat Heart Tissue | Reference |

|---|---|---|

| This compound-P | Lower | nih.govnih.gov |

Table of Compounds

| Compound Name | Other Names |

|---|---|

| This compound | MT-1303 |

| This compound phosphate | This compound-P, MT-1303-P |

| Fingolimod | |

| Fingolimod phosphate | Fingolimod-P |

Clinical Development: Phase I Investigations

Pharmacokinetic and Pharmacodynamic Characterization in Healthy Human Subjects

Amiselimod (MT-1303) is an orally administered selective S1P1 receptor modulator designed for the treatment of various autoimmune diseases. ncats.ioplos.orgplos.org

This compound functions as a prodrug, undergoing conversion in vivo to its active metabolite, this compound phosphate (B84403) (MT-1303-P), through the action of sphingosine (B13886) kinases. plos.orgplos.orgmedchemexpress.com This metabolic activation is crucial for its pharmacological activity. The median time to reach maximum plasma concentration (Tmax) for both this compound and its active metabolite, this compound-P, was observed to be between 10 and 12 hours post-dose across various study days. nih.govresearchgate.net

A notable characteristic of this compound and its active metabolite is their prolonged elimination half-life. In Phase I studies, the mean half-life for both this compound and this compound-P was approximately 432 to 444 hours (equivalent to about 18 to 18.5 days) in the 0.4 mg and 0.8 mg groups. sgul.ac.uk This half-life is considerably longer when compared to other S1P receptor modulators, such as ozanimod (B609803) (380–420 hours) and fingolimod (B1672674) (255 hours). sgul.ac.ukmdpi.comencyclopedia.pub

Due to this extended half-life, this compound exhibits a slow accumulation to steady-state concentrations. Steady-state was generally attained after approximately 10 weeks of daily administration. mdpi.comencyclopedia.pubmims.com In a study employing an abbreviated titration regimen, steady-state for the therapeutic 0.4 mg once-daily regimen was achieved within 14 days, and for the supratherapeutic 0.8 mg once-daily regimen, it was reached within 26 days. nih.govresearchgate.netlarvol.com Hepatic metabolism is considered the primary route of elimination for this compound. researchgate.net Furthermore, studies in rats indicated that the concentration of this compound-P in heart tissue was lower than that of fingolimod-P, a factor potentially contributing to this compound's minimal cardiac effects. medchemexpress.comresearchgate.netnih.govnih.gov

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Phase I)

| Parameter | This compound (Parent) | This compound-P (Active Metabolite) | Reference |

| Median Tmax | 11-12 hours | 10 hours | nih.govresearchgate.net |

| Mean Half-life | 432-444 hours | 437-443 hours | sgul.ac.uk |

| Time to Steady-State | ~10 weeks (general) | ~10 weeks (general) | mdpi.comencyclopedia.pub |

| 14 days (0.4 mg QD) | 14 days (0.4 mg QD) | nih.govresearchgate.netlarvol.com | |

| 26 days (0.8 mg QD) | 26 days (0.8 mg QD) | nih.govresearchgate.netlarvol.com |

As an S1P1 receptor modulator, this compound's primary pharmacodynamic effect involves regulating lymphocyte trafficking, leading to a reduction in circulating peripheral lymphocyte counts. mims.com Phase I studies in healthy human subjects consistently demonstrated a gradual and dose-dependent decrease in peripheral blood lymphocyte counts over the dosing period. sgul.ac.ukresearchgate.netnih.govnih.gov

For instance, in a 28-day study, the mean absolute lymphocyte counts (ALCs) for the 0.4 mg and 0.8 mg daily regimens showed expected reductions. nih.govresearchgate.netlarvol.com On Day 28, the 0.4 mg this compound group experienced approximately a 61% reduction from baseline lymphocyte values, while the 0.8 mg group showed a more pronounced reduction of approximately 73% from baseline. sgul.ac.uk Lymphocyte counts typically appeared to stabilize around Day 14 of treatment. nih.gov Following the cessation of this compound administration, the recovery of lymphocyte counts was observed to be slower compared to fingolimod, which is consistent with this compound's longer elimination half-life. sgul.ac.ukfrontiersin.org

Table 2: Absolute Lymphocyte Count (ALC) Reduction in Healthy Human Subjects (Phase I, Day 28)

| Treatment Group | Mean Lymphocyte Count (x 10^9/L) on Day 28 | Approximate % Reduction from Baseline | Reference |

| Placebo | 1.99 | - | sgul.ac.uk |

| This compound 0.4 mg | 0.70 | ~61% | sgul.ac.uk |

| This compound 0.8 mg | 0.55 | ~73% | sgul.ac.uk |

| Fingolimod 0.5 mg | 0.63 | ~68% | sgul.ac.uk |

Comprehensive Cardiac Safety Profiling

This compound has demonstrated a favorable cardiac safety profile throughout its Phase I investigations in healthy subjects, particularly when compared to other S1P receptor modulators. ncats.ioplos.orgplos.orgmims.comnih.govnih.gov

In Phase I studies, this compound exhibited a distinct cardiac safety profile. Unlike fingolimod, neither the 0.4 mg nor the 0.8 mg dose of this compound induced acute (within 1-6 hours of administration) negative chronotropic effects on Days 1 and 2 of treatment. sgul.ac.uknih.govnih.gov The lowest nadir mean hourly heart rate observed with this compound occurred later in the treatment period (Day 14 for the 0.4 mg group and Day 7 for the 0.8 mg group), and the magnitude of these heart rate changes was smaller than those observed with fingolimod on Day 1. sgul.ac.uknih.govnih.gov

Specifically, the least squares mean difference in the lowest nadir mean hourly heart rate compared to placebo was -4.40 bpm for this compound 0.4 mg and -3.85 bpm for this compound 0.8 mg. In contrast, fingolimod 0.5 mg showed a larger reduction of -6.49 bpm on Day 1. sgul.ac.uknih.govnih.gov Crucially, no clinically significant bradyarrhythmia or other cardiac functional abnormalities were reported in the this compound treatment groups. sgul.ac.uknih.govnih.gov Preclinical telemetry studies in monkeys further supported these findings, confirming that this compound did not impact heart rate or ECG parameters. medchemexpress.comresearchgate.netnih.gov

Table 3: Lowest Nadir Mean Hourly Heart Rate Changes (LS Mean Difference from Placebo) in Healthy Human Subjects (Phase I)

| Treatment Group | Lowest Nadir Mean Hourly Heart Rate (LS Mean Difference from Placebo, bpm) | Day of Nadir | Reference |

| This compound 0.4 mg | -4.40 | Day 14 | sgul.ac.uknih.govnih.gov |

| This compound 0.8 mg | -3.85 | Day 7 | sgul.ac.uknih.govnih.gov |

| Fingolimod 0.5 mg | -6.49 | Day 1 | sgul.ac.uknih.govnih.gov |

The evaluation of atrioventricular (AV) conduction in this compound Phase I and subsequent Phase II studies has not revealed any clinically significant AV blocks. nih.gov This suggests that this compound is unlikely to induce substantial dromotropic effects in humans. nih.gov The compound's prolonged half-life and the gradual attainment of steady-state concentrations are thought to contribute to its limited effects on atrioventricular conduction. mims.com

This compound's favorable cardiac safety profile is attributed, in part, to its higher selectivity for the S1P1 receptor compared to S1P2-5 receptors. mdpi.comencyclopedia.pub This selectivity is believed to contribute to a safer cardiac profile when contrasted with less selective S1P receptor modulators. mdpi.comencyclopedia.pub

Direct comparisons in Phase I studies demonstrated that this compound exhibited a more favorable cardiac safety profile than fingolimod. ncats.ioplos.orgplos.orgsgul.ac.ukmdpi.comencyclopedia.pubnih.govnih.gov A key mechanistic difference lies in the active metabolite, this compound-P, which showed approximately five-fold weaker activation of the G protein-coupled inwardly rectifying potassium (GIRK) channel in human atrial myocytes compared to fingolimod-P. medchemexpress.comsgul.ac.ukresearchgate.netnih.gov This attenuated GIRK channel activation is considered a primary reason for this compound's reduced risk of bradycardia. researchgate.netnih.gov

Unlike fingolimod, which often necessitates cardiac monitoring for at least 6 hours after the first dose due to its acute negative chronotropic effects, this compound is unlikely to require such intensive cardiac monitoring upon initiation. sgul.ac.uknih.gov Other second-generation S1P modulators, such as siponimod (B560413) and ozanimod, also cause transient heart rate reductions and typically require a dose titration regimen at initiation to mitigate acute chronotropic effects. plos.org this compound's pharmacokinetic profile, characterized by its slow accumulation, is considered advantageous for its cardiac profile, as it inherently lowers the potential for acute bradycardia. mdpi.comencyclopedia.pub

Clinical Development: Phase Ii Efficacy and Safety Trials

Relapsing Multiple Sclerosis (RRMS) Research (MOMENTUM Study)

The MOMENTUM study (ClinicalTrials.gov, NCT01742052) was a 24-week, randomized, double-blind, placebo-controlled Phase II trial designed to assess the safety and efficacy of once-daily oral amiselimod in patients with active relapsing-remitting multiple sclerosis (RRMS) nih.govresearchgate.netresearchgate.netnih.gov. A total of 415 patients were randomized to receive this compound at doses of 0.1 mg, 0.2 mg, 0.4 mg, or placebo researchgate.netnih.gov.

Primary Efficacy Endpoints (e.g., Gadolinium-Enhanced T1-Weighted Lesions)

The primary endpoint of the MOMENTUM study was the total number of gadolinium-enhanced T1-weighted lesions on monthly brain MRI scans from weeks 8 to 24 researchgate.netresearchgate.netnih.gov. This compound at doses of 0.2 mg and 0.4 mg significantly reduced the total number of gadolinium-enhanced T1-weighted lesions in a dose-dependent manner compared to placebo researchgate.nettjn.org.trresearchgate.net.

Table 1: Effect of this compound on Gadolinium-Enhanced T1-Weighted Lesions (Weeks 8-24)

| Treatment Group | Median Total Number of Gd-Enhanced T1-Weighted Lesions (Weeks 8-24) | Reduction vs. Placebo | p-value |

| Placebo | 1.6 | - | - |

| This compound 0.1 mg | 2.0 | Not statistically significant | 0.7517 |

| This compound 0.2 mg | Significantly lower | 72% | 0.0005 |

| This compound 0.4 mg | Significantly lower | 80% | <0.0001 |

| researchgate.nettjn.org.trresearchgate.netnih.govresearchgate.net |

Secondary Clinical and Imaging Outcomes

Secondary outcomes included other MRI parameters and clinical endpoints such as relapse events nih.govimux.com. The mean total number of new or enlarged T2 lesions from weeks 8 to 24 was also significantly reduced with this compound 0.2 mg and 0.4 mg compared with placebo researchgate.nettjn.org.tr. While the study showed that this compound delays the time to first relapse, the statistical power was insufficient to definitively conclude its effectiveness in preventing relapses researchgate.net. No significant effect on brain atrophy was detected in the short-term MOMENTUM study tjn.org.tr.

Long-Term Extension Study Results (up to 2 years)

Following the 24-week core study, patients had the option to enter a 72-week dose-blinded extension study (MOMENTUM Extension; ClinicalTrials.gov, NCT01890655), evaluating long-term safety, tolerability, and effects on pharmacodynamics, MRI-related, and clinical outcomes for up to 2 years (96 weeks total) nih.govnih.gov. The dose-dependent beneficial effect of this compound on clinical and MRI-related outcomes observed in the core study was sustained in those continuing on this compound nih.govnih.gov. Patients who switched from placebo to active this compound in the extension study showed a clear improvement in clinical outcomes compared to the core study nih.gov. Continuous treatment groups demonstrated a lower annualized relapse rate, a longer time to first confirmed relapse, and a higher proportion of relapse-free patients compared to placebo-switched groups nih.gov.

Inflammatory Bowel Diseases (IBD) Research

Ulcerative Colitis (UC) Studies

This compound has been investigated in Phase II clinical trials for the treatment of active ulcerative colitis (UC) patsnap.combauschhealth.combauschhealth.comaccessnewswire.combauschhealth.com. A 12-week, double-blind, placebo-controlled, randomized, dose-ranging Phase II study involved 320 patients with mildly-to-moderately active UC patsnap.combauschhealth.combauschhealth.combauschhealth.com.

The study met its primary and key secondary endpoints, demonstrating promising results for inducing remission in UC patients bauschhealth.combauschhealth.comstocktitan.net.

Table 2: Key Efficacy Endpoints in Ulcerative Colitis Phase II Study (Day 85)

| Endpoint | This compound (0.2mg and 0.4mg daily) | Placebo | p-value |

| Mean change in Modified Mayo Score | -2.3 points | -1.6 points | <0.01 |

| Endoscopic Improvement (% of patients) | >42% | 23% | <0.01 |

| Clinical Remission (% of patients) | >31% | 18% | 0.03 |

| bauschhealth.comaccessnewswire.combauschhealth.comstocktitan.net |

The results indicated that this compound was well-tolerated in patients with UC, with no unexpected adverse events reported bauschhealth.combauschhealth.com. Its mechanism of action, involving affinity to S1P1 and S1P5 receptor subtypes, suggests a potentially more pronounced effect on ulcerative colitis-related inflammation compared to compounds with restricted activity on only the S1P1 receptor or a combination of S1P1 and S1P5 patsnap.combauschhealth.comaccessnewswire.combauschhealth.com.

Crohn's Disease (CD) Studies

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study investigated this compound (0.4 mg once daily) in 78 patients with moderate to severe active CD over a 14-week treatment period nih.govmdpi.comoup.com.

The primary endpoint of the CD study was the proportion of participants achieving a clinical response, defined as a 100-point reduction in the Crohn's Disease Activity Index (CDAI 100) from baseline at Week 12 nih.govmdpi.comoup.com. This compound was not found to be superior to placebo in inducing this clinical response nih.govmdpi.comnih.govlarvol.comoup.comresearchgate.net.

At Week 12, 48.7% of patients in the this compound group achieved CDAI 100, compared to 54.1% in the placebo group (Odds Ratio [OR] [95% confidence interval]: 0.79 [0.31, 1.98]) mdpi.comnih.govmdpi.comoup.comoup.com. Clinical remission (CDAI <150) was observed in 28.2% of patients on this compound versus 40.5% on placebo oup.comoup.com. A CDAI 70 response was achieved by 53.8% of patients in the this compound arm compared to 64.9% in the placebo arm oup.comoup.com.

Table 3: Clinical Response and Remission Outcomes in CD Phase IIa Trial

| Endpoint | This compound (%) | Placebo (%) |

| CDAI 100 Response | 48.7% | 54.1% |

| CDAI 70 Response | 53.8% | 64.9% |

| Clinical Remission (CDAI <150) | 28.2% | 40.5% |

In the Phase IIa study for Crohn's disease, this compound 0.4 mg was generally well-tolerated nih.govlarvol.comoup.com. The study reported no new safety concerns specifically related to this compound nih.govlarvol.comoup.com. Notably, no instances of bradycardia or arrhythmic events were observed during the trial mdpi.com. The incidence of treatment-emergent adverse events and serious adverse reactions was similar between the this compound and placebo groups mdpi.com.

Comparative Effectiveness and Safety Research

Network Meta-Analyses of Amiselimod vs. Other S1P Receptor Modulators

Network meta-analyses (NMAs) are instrumental in comparing multiple treatments simultaneously, even in the absence of direct head-to-head trials, thereby offering a comprehensive understanding of their relative efficacy and safety profiles.

Efficacy Comparisons Across Autoimmune Indications (e.g., MS)

A systematic review and network meta-analysis published in Neurological Sciences in 2021 evaluated the efficacy and acceptability of six S1P receptor modulators—this compound, Fingolimod (B1672674), Laquinimod, Siponimod (B560413), Ozanimod (B609803), and Ponesimod—in the treatment of multiple sclerosis (MS). This NMA included 13 randomized controlled trials (RCTs) encompassing 10,554 patients ajmc.comnih.govresearchgate.netnih.gov.

The primary outcome assessed was the reduction in the annualized relapse rate (ARR) in MS patients. The findings indicated that all evaluated S1P receptor modulators demonstrated superior efficacy compared to placebo in reducing ARR ajmc.comnih.govresearchgate.netnih.gov. Notably, this compound at a dose of 0.4 mg exhibited the highest efficacy among the S1P receptor modulators, with a Surface Under the Cumulative Ranking Curve (SUCRA) probability of 8.1% ajmc.comnih.govresearchgate.netnih.gov. The standardized mean difference (SMD) for this compound 0.4 mg was reported as 0.71 (95% CI, 0.59-0.86) ajmc.com.

| S1P Receptor Modulator (Dose) | SUCRA Probability for Efficacy (ARR Reduction) | Standardized Mean Difference (SMD) vs. Placebo (95% CI) |

|---|---|---|

| This compound (0.4 mg) | 8.1% | 0.71 (0.59-0.86) |

| Ozanimod (1 mg) | 20.4% (best acceptability) | 0.82 (0.76-0.89) |

| Fingolimod (0.5 mg) | - | 0.80 (0.76-0.84) |

| Fingolimod (1.25 mg) | - | 0.80 (0.76-0.84) |

| This compound (0.1 mg) | - | 1.0 (0.74-1.34) |

| This compound (0.2 mg) | - | 0.95 (0.61-1.35) |

| Ponesimod (10 mg) | - | 0.82 (0.63-1.08) |

| Ponesimod (20 mg) | - | 0.90 (0.68-1.19) |

| Placebo | 90.5% (worst efficacy) | - |

Note: SUCRA values indicate ranking, with smaller values representing better treatment measures. SMD values indicate effect size relative to placebo. ajmc.comnih.govresearchgate.netnih.gov

Beyond MS, this compound has also demonstrated efficacy in other autoimmune indications. Positive topline results from a global Phase 2 study in patients with mildly-to-moderately active ulcerative colitis (UC) showed that this compound significantly improved clinical remission (32.4% vs. 17.8% for placebo, p=0.007) and endoscopic improvement (42.7% vs. 23.4% for placebo, p<0.001) bauschhealth.combiospace.com.

Safety and Tolerability Comparisons (e.g., Cardiac Profile, Other Adverse Events)

The safety and tolerability profile of S1P receptor modulators is a critical aspect of comparative research. This compound has been specifically designed to mitigate some of the cardiac concerns associated with earlier S1P modulators like fingolimod researchgate.netnih.gov. Preclinical and clinical studies have indicated that this compound possesses a favorable cardiac safety profile with a low risk of bradycardia bauschhealth.comresearchgate.netnih.govresearchgate.netmdpi.complos.org.

In a Phase I study, this compound did not induce clinically significant bradycardia on day 1 or throughout the study in healthy human subjects, nor did it affect heart rate or ECG parameters in monkey models nih.govresearchgate.net. This is attributed to its approximately five-fold weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels compared to fingolimod-P (the active metabolite of fingolimod), and a lower concentration of its active metabolite, this compound-P, in rat heart tissue nih.gov.

While S1P modulators generally carry an increased risk of adverse events such as herpes zoster infection, bradycardia, and atrio-ventricular block, second-generation modulators aim to reduce these cardiovascular effects researchgate.netnih.gov. In the NMA for MS, regarding acceptability (defined by adverse events leading to study discontinuation), Ozanimod (1 mg) was ranked as the best-accepted intervention (SUCRA 20.4%), while Ponesimod (40 mg) was ranked as the worst (SUCRA 96.0%) nih.govresearchgate.netnih.govdovepress.com. In a Phase 2 trial for relapsing MS, no serious treatment-emergent adverse events were reported for more than one patient in any this compound treatment group, and no clinically significant heart rate reduction was observed researchgate.net. Lymphopenia is a commonly reported adverse event across S1P modulators researchgate.net.

This compound in Relation to Established Therapies for Autoimmune Diseases

This compound's mechanism of action as an S1P receptor functional antagonist, which sequesters lymphocytes in lymph nodes and prevents their contribution to autoimmune reactions, positions it within the broader landscape of autoimmune disease treatments bauschhealth.combiospace.com.

Positioning within Current Therapeutic Paradigms

This compound is an oral small molecule, offering a convenient administration route compared to many biologic therapies that require intravenous (IV) infusion or subcutaneous injection researchgate.netchemaxon.comautoimmuneinstitute.orgascendiacdmo.com. Its development for conditions like MS, UC, Crohn's disease, psoriasis, and systemic lupus erythematosus indicates its potential as a broad-spectrum immunomodulator for various immune-mediated inflammatory diseases bauschhealth.combiospace.comresearchgate.netresearchgate.netmdpi.complos.org.

The S1P receptor modulator class, to which this compound belongs, represents a significant advancement in autoimmune disease management by specifically targeting lymphocyte trafficking. As such, this compound could be positioned as an early oral therapeutic option, particularly for patients who may prefer oral administration over injectable biologics or for whom other oral small molecules are not suitable.

Advantages and Limitations Compared to Biologics or Other Small Molecules

This compound, as a small molecule, offers several inherent advantages over biologic therapies. These include:

Oral Administration: Small molecules are typically orally bioavailable, enhancing patient convenience and adherence researchgate.netchemaxon.comascendiacdmo.com. Biologics, being large protein molecules, are generally susceptible to degradation in the gastrointestinal tract and require parenteral administration autoimmuneinstitute.org.

Manufacturing and Cost: Small molecules are chemically synthesized, leading to generally lower manufacturing costs and greater reproducibility compared to biologics, which are produced using living cells researchgate.netchemaxon.com. This can potentially translate to more accessible and affordable treatments biospace.com.

Cellular Penetration: Small molecules can readily penetrate cell membranes to target intracellular pathways and receptors, which are often inaccessible to larger biologic drugs chemaxon.comascendiacdmo.combiospace.com.

| Feature | This compound (Small Molecule) | Biologics (e.g., monoclonal antibodies) |

|---|---|---|

| Structure | Small, chemically synthesized | Large, produced from biological sources (cells) |

| Administration | Oral | Intravenous (IV) or injection |

| Manufacturing Cost | Generally lower | Generally higher, complex processes |

| Cellular Access | Can penetrate cell membranes to target intracellular components | Primarily target extracellular components or cell surfaces |

| Immunogenicity | Low | Potential for immunogenicity |

| Target Specificity | Can be less specific, but AI improving selectivity | High selectivity for targets |

| Storage | Often stable at room temperature | Requires stringent storage conditions (e.g., refrigeration) |

This compound's favorable cardiac safety profile, potent efficacy in MS, and promising results in UC suggest its potential to be a significant oral therapeutic option, offering a balance of efficacy and a differentiated safety profile within the evolving landscape of autoimmune disease treatments.

Future Directions and Unanswered Research Questions

Potential in Other Immune-Mediated Inflammatory Conditions

The mechanism of action of Amiselimod, which involves sequestering lymphocytes in the lymph nodes to prevent their contribution to autoimmune reactions, suggests its potential utility across a spectrum of autoimmune diseases. bauschhealth.combauschhealth.comfirstwordpharma.com Research has explored its efficacy in several conditions beyond its primary development focus.

Ulcerative Colitis (UC): this compound has demonstrated promising results in treating mild to moderate ulcerative colitis. A Phase 2 global study showed that this compound was effective and well-tolerated for inducing remission in UC patients. bauschhealth.comgastroendonews.com Key findings from the 12-week trial revealed that patients receiving this compound had a significantly greater improvement in the Modified Mayo Score (MMS) compared to placebo (-2.3 vs. -1.6). bauschhealth.compatsnap.com Furthermore, a higher percentage of patients on this compound achieved endoscopic improvement (over 42% vs. 23% for placebo) and clinical remission (over 31% vs. 18% for placebo). firstwordpharma.combauschhealth.compatsnap.com Its affinity for S1P1 and S1P5 receptor subtypes may contribute to a more pronounced effect on UC-related inflammation. bauschhealth.combauschhealth.com

Crohn's Disease (CD): The efficacy of this compound in Crohn's disease is less clear. A Phase IIa study in patients with moderate to severe active Crohn's disease found that this compound was not superior to placebo in inducing a clinical response (CDAI 100) after 12 weeks. nih.govoup.com In the study, 48.7% of patients on this compound achieved the primary endpoint compared to 54.1% on placebo. nih.govbohrium.com The high placebo response rate and a potentially weaker-than-expected reduction in lymphocytes may have influenced this outcome. nih.govbohrium.com Despite the trial not meeting its primary endpoint, the treatment was generally well tolerated, suggesting further investigation may be warranted. nih.govbohrium.com

Multiple Sclerosis (MS): this compound was evaluated in a Phase 2 trial (MOMENTUM) for relapsing-remitting multiple sclerosis (RRMS). multiplesclerosisnewstoday.com The study, which enrolled 415 adults, found that higher doses of this compound significantly reduced the number of actively inflamed disease lesions compared to placebo. multiplesclerosisnewstoday.com Patients on the 0.4 mg dose were ten times more likely to be free from these lesions at 24 weeks than those on placebo. multiplesclerosisnewstoday.com However, development for the MS indication was later discontinued (B1498344). multiplesclerosisnewstoday.com

Systemic Lupus Erythematosus (SLE): Preclinical studies have shown significant potential for this compound in treating lupus nephritis, a serious complication of SLE. nih.govresearchgate.net In two different murine SLE models (MRL/lpr and NZBWF1 mice), orally administered this compound inhibited the development and progression of lupus nephritis, with efficacy comparable or superior to the calcineurin inhibitor tacrolimus (B1663567) (FK506). nih.govresearchgate.net The treatment was associated with reduced T cell infiltration into the kidneys. nih.govresearchgate.net These findings suggest this compound could be a potential therapeutic agent for patients with SLE. researchgate.net

| Condition | Study Phase/Type | Key Findings | Status/Outcome |

|---|---|---|---|

| Ulcerative Colitis | Phase 2 | Significantly greater improvement in Modified Mayo Score, endoscopic improvement, and clinical remission vs. placebo. firstwordpharma.combauschhealth.compatsnap.com | Positive results reported; advancing to Phase 3. bauschhealth.comfirstwordpharma.com |

| Crohn's Disease | Phase 2a | Did not demonstrate superiority over placebo for inducing clinical response. nih.govoup.com | Development for this indication was discontinued. springer.com |

| Multiple Sclerosis | Phase 2 (MOMENTUM) | Significantly reduced the number of actively inflamed lesions at higher doses vs. placebo. multiplesclerosisnewstoday.com | Development for this indication was discontinued by the originator. multiplesclerosisnewstoday.comspringer.com |

| Systemic Lupus Erythematosus (Lupus Nephritis) | Preclinical (Murine Models) | Potently inhibited the progression of lupus nephritis, comparable or superior to tacrolimus (FK506). nih.govresearchgate.net | Clinical development was discontinued. nih.govspringer.com |

Elucidation of Specific Immunological Mechanisms (e.g., Regulatory T Cell Trafficking)

This compound's primary mechanism is understood to be the functional antagonism of the S1P1 receptor on lymphocytes, which traps these immune cells in secondary lymphoid organs and prevents their migration to sites of inflammation. nih.govnih.gov However, the precise downstream immunological consequences and the full spectrum of its effects on various immune cell subsets require further investigation.

The active metabolite, this compound phosphate (B84403) (this compound-P), is highly selective for the S1P1 receptor. nih.govnih.gov It also shows high selectivity for the S1P5 receptor but has minimal to no distinct agonist activity at S1P2, S1P3, or S1P4 receptors. nih.govnih.gov This selectivity profile is thought to contribute to its therapeutic effects while potentially minimizing certain side effects associated with less selective S1P modulators. nih.gov

Future research should aim to clarify:

Differential Effects on T Helper Subsets: In a mouse model of colitis, this compound significantly reduced the infiltration of colitogenic Th1 and Th17 cells into the lamina propria of the colon. nih.gov Similarly, in murine lupus models, it inhibited the infiltration of T cells into the kidneys. nih.gov Further research is needed to determine if this compound has differential effects on the trafficking or function of other T helper subsets (e.g., Th2, Th9, Th22) and how this might vary across different autoimmune diseases.

Impact on B Cells and Plasma Cells: Studies in lupus models have shown that this compound treatment leads to a marked reduction of both T and B cells in peripheral blood and inhibits the increase of plasma cells in the spleen. nih.govresearchgate.net Elucidating the precise mechanisms by which this compound influences B cell trafficking, maturation, and antibody production could reveal additional therapeutic benefits.

Biomarkers for Patient Selection and Treatment Response Prediction

A significant challenge in the treatment of immune-mediated inflammatory diseases is the variability in patient response to therapy. The identification of reliable biomarkers is essential for tailoring treatment to individuals most likely to benefit and for monitoring therapeutic efficacy. nih.gov Currently, there is a lack of established biomarkers specifically for predicting response to this compound.

The Phase IIa trial in Crohn's disease noted no significant differences in C-reactive protein (CRP) and fecal calprotectin values between the this compound and placebo groups, suggesting these common inflammatory markers may not be sufficient for predicting response in this context. bohrium.com

Future research in this area should focus on:

Predictive Biomarkers: Investigating genetic, serological, or cellular markers that can identify patients who are most likely to respond to S1P receptor modulation. nih.gov For example, research into other biologics has suggested that high serum levels of specific cytokines (like IL-22) or high mucosal expression of certain integrins could be associated with treatment response. nih.gov Similar investigations are needed for this compound.

Pharmacodynamic Biomarkers: While lymphocyte count reduction is a known pharmacodynamic effect of this compound, further research could identify more nuanced biomarkers that reflect the drug's immunological impact at the tissue level. researchgate.netnih.gov This could involve analyzing changes in specific lymphocyte subsets or inflammatory mediators in tissue biopsies or peripheral blood.

Monitoring Biomarkers: Developing biomarkers that can be used to monitor disease activity and treatment response over time, potentially allowing for more personalized treatment adjustments. youtube.com

Development of Novel Formulations or Delivery Strategies

In clinical trials, this compound has been administered as an oral, once-daily hard capsule. multiplesclerosisnewstoday.com This route of administration offers convenience for patients, which is a significant advantage for long-term treatment of chronic diseases. However, future research could explore alternative formulations or delivery strategies to potentially optimize its therapeutic profile.

Unanswered questions and future directions include:

Targeted Delivery: Investigating formulations that could target the delivery of this compound to specific sites of inflammation, such as the gastrointestinal tract in inflammatory bowel disease. This could potentially enhance local efficacy while minimizing systemic immunosuppression.

Controlled-Release Formulations: Developing controlled-release or extended-release oral formulations to maintain more stable plasma concentrations of the active metabolite, which might improve efficacy or tolerability.

Alternative Routes of Administration: While oral delivery is generally preferred, exploring other routes (e.g., subcutaneous) could be considered for specific patient populations or to overcome issues such as impaired drug absorption, which was hypothesized as a potential issue in the Crohn's disease trial. bohrium.com

Currently, the focus remains on the established oral formulation, but these alternative strategies represent potential areas for second-generation product development.

Pharmacoeconomic Considerations and Health Outcomes Research

For any new therapy to be successfully integrated into clinical practice, it must demonstrate not only clinical efficacy but also value from a pharmacoeconomic and health outcomes perspective. As of now, there is a lack of published research specifically evaluating the cost-effectiveness or broader health outcomes of this compound.

This represents a critical area for future investigation. Key research questions include:

Cost-Effectiveness Analysis: How does the cost of this compound compare to other available therapies for conditions like ulcerative colitis (including other oral medications and biologics) when considering its efficacy and impact on healthcare resource utilization (e.g., hospitalizations, surgeries)?

Budget Impact Analysis: What is the potential financial impact of introducing this compound on the budgets of healthcare systems and payers?

Health-Related Quality of Life: Beyond clinical endpoints, what is the long-term impact of this compound on patient-reported outcomes, including health-related quality of life, work productivity, and daily functioning?

Long-Term Outcomes: What is the long-term effectiveness of this compound in maintaining remission and preventing disease progression and complications in real-world settings outside of controlled clinical trials?

Answering these questions through dedicated pharmacoeconomic modeling and long-term observational studies will be essential to define this compound's place in the therapeutic landscape and ensure patient access.

Q & A

Q. What is the mechanism of action of Amiselimod, and how does its receptor selectivity influence its therapeutic potential in autoimmune diseases?

this compound is a sphingosine-1-phosphate (S1P) receptor functional antagonist that primarily targets S1P1 and S1P5 receptor subtypes. By modulating these receptors, it inhibits lymphocyte egress from lymph nodes, reducing their infiltration into inflammatory sites. Its broader affinity for S1P1 and S1P5 (compared to selective S1P1 modulators) may enhance anti-inflammatory effects in diseases like ulcerative colitis (UC) by targeting multiple pathways involved in lymphocyte migration . Methodologically, receptor selectivity can be assessed using competitive binding assays and downstream signaling analyses (e.g., cAMP modulation) to validate subtype-specific activity.

Q. What are the key efficacy outcomes from Phase II trials of this compound in ulcerative colitis?

In a 12-week, double-blind, placebo-controlled Phase II trial (N=320), this compound demonstrated significant efficacy:

Q. How does this compound’s safety profile compare to other S1P receptor modulators regarding cardiac adverse events?

Unlike fingolimod, this compound does not require cardiac monitoring due to its minimal impact on heart rate. In Phase I studies, supratherapeutic doses (0.8 mg) showed no clinically significant bradycardia or AV block. Holter ECG data revealed compensatory autonomic mechanisms stabilizing heart rate within 12 hours post-dose . Researchers should prioritize continuous ECG monitoring in early-phase trials to validate these findings in diverse populations.

Q. What pharmacokinetic-pharmacodynamic (PK/PD) characteristics define this compound’s dosing regimen?

this compound exhibits dose-dependent PK/PD properties:

- Steady-state : Achieved by Day 13 (0.4 mg dose) with 10-fold higher AUC and 4-fold higher Cmax vs. single-dose .

- Lymphocyte reduction : Gradual decline to 0.424 thou/µL by Day 27, correlating with therapeutic efficacy . Methodologically, population PK modeling can optimize dosing intervals, while lymphocyte tracking via flow cytometry ensures target engagement.

Q. What are the implications of this compound’s Phase II failure in Crohn’s disease (CD) despite success in UC?

In CD trials (N=180), this compound 0.4 mg failed to outperform placebo in clinical response (48.7% vs. 54.1%) or biomarker reduction (fecal calprotectin/CRP). Potential reasons include disease heterogeneity, inadequate S1P receptor expression in CD, or suboptimal trial endpoints (e.g., CDAI vs. MMS) . Researchers should incorporate gut-specific biomarkers (e.g., histologic scoring) and stratify patients by disease phenotype in future studies.

Advanced Research Questions

Q. How can receptor affinity profiles explain this compound’s differential efficacy in UC versus multiple sclerosis (MS)?

this compound’s S1P1/S1P5 dual affinity may enhance efficacy in UC by targeting gut-specific lymphocyte trafficking, whereas in MS, S1P1 modulation alone suffices for CNS immunomodulation. Preclinical models show that S1P5 agonism reduces astrocyte activation, potentially augmenting MS efficacy . Researchers should use tissue-specific receptor expression mapping and conditional knockout models to validate these mechanisms.

Q. What methodological strategies reconcile conflicting efficacy data between autoimmune indications?

Contradictory results (e.g., UC success vs. CD failure) necessitate:

- Endpoint harmonization : Aligning primary endpoints (e.g., endoscopic improvement) across indications.

- Biomarker integration : Profiling S1P receptor expression in diseased tissues via immunohistochemistry.

- Mechanistic studies : Using single-cell RNA sequencing to identify lymphocyte subsets affected by this compound .

Q. How can translational pharmacodynamic models bridge preclinical and clinical findings for this compound?

Preclinical data from chronic colitis models showed this compound’s efficacy linked to p-Amiselimod (active metabolite) levels. However, Phase I trials detected minimal cardiac distribution of p-Amiselimod, explaining its safety . Researchers should employ physiologically based pharmacokinetic (PBPK) models to predict tissue-specific metabolite concentrations and validate findings via microdosing studies.

Q. What role does sex-based variability play in this compound’s pharmacodynamics?

A retrospective analysis (N=190) found no sex-based differences in drug survival or tolerance, with similar discontinuation rates (8% male vs. 4% female). However, females had longer median drug persistence (14 vs. 10 months), possibly due to hormonal influences on lymphocyte dynamics. Stratified analysis in PK/PD models and covariate adjustment in clinical trials are recommended .

Q. What are the challenges in designing Phase III trials for this compound in UC after Phase II success?

Key considerations include:

- Endpoint selection : Prioritizing composite endpoints (clinical remission + endoscopic improvement) for regulatory approval.

- Dose optimization : Comparing 0.2 mg vs. 0.4 mg doses to balance efficacy and safety.

- Long-term safety : Extending trial duration to assess lymphopenia, infections, and rare AEs (e.g., atrial fibrillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.